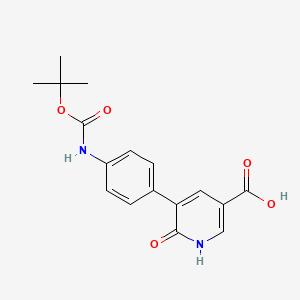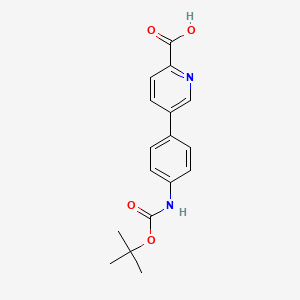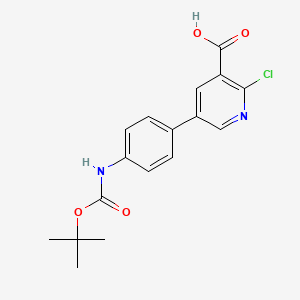![molecular formula C16H17N3O4S B6395222 2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261968-36-8](/img/structure/B6395222.png)
2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, or 2-APS, is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, and is used as a ligand for a number of membrane receptors, including the nicotinic acetylcholine receptor. 2-APS has been studied for its potential use as an anti-inflammatory agent and for its potential to modulate the activity of the nicotinic acetylcholine receptor.
科学的研究の応用
2-APS has a wide range of applications in scientific research. It is commonly used as a ligand for nicotinic acetylcholine receptors, and has been studied for its potential to modulate the activity of the receptor. In addition, 2-APS has been studied for its potential to act as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models of inflammation. 2-APS has also been studied for its potential to act as an antioxidant, and has been shown to reduce oxidative stress in a variety of cell types.
作用機序
2-APS has been shown to act as a ligand for the nicotinic acetylcholine receptor. This receptor is a member of the Cys-loop family of ligand-gated ion channels, which are found in the central nervous system and peripheral nervous system. When 2-APS binds to the receptor, it causes the receptor to open and allow ions to flow through. This results in the activation of the receptor, which leads to a variety of cellular responses, including the release of neurotransmitters.
Biochemical and Physiological Effects
2-APS has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce oxidative stress in a variety of cell types. In addition, 2-APS has been shown to modulate the activity of the nicotinic acetylcholine receptor, which can lead to a variety of cellular responses, including the release of neurotransmitters.
実験室実験の利点と制限
2-APS has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of 95%. It is also relatively stable, and can be stored for long periods of time without losing its activity. The main limitation of 2-APS is that it is not very soluble in water, so it must be dissolved in organic solvents for use in experiments.
将来の方向性
There are a number of potential future directions for research on 2-APS. One potential direction is to further study its potential to act as an anti-inflammatory agent. Another potential direction is to further study its potential to modulate the activity of the nicotinic acetylcholine receptor. Additionally, further research could be done to explore its potential to act as an antioxidant. Finally, further research could be done to explore its potential applications in drug design and development.
合成法
2-APS can be synthesized in a two-step process. The first step involves the condensation of pyrrolidine-3-sulfonyl chloride with nicotinic acid to form the intermediate 2-pyrrolidinylsulfonylnicotinic acid. This intermediate is then reacted with 3-amino-2-hydroxybenzaldehyde in the presence of a base to form 2-APS. The synthesis of 2-APS has been reported to have a high yield of 95%.
特性
IUPAC Name |
2-amino-5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-15-14(16(20)21)9-12(10-18-15)11-4-3-5-13(8-11)24(22,23)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H2,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOZRJGIISGRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688465 |
Source


|
| Record name | 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-36-8 |
Source


|
| Record name | 2-Amino-5-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395205.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)
![6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395228.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395235.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395237.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395242.png)